

# Application Note: Glabranin Extraction from Glycyrrhiza glabra

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## Compound of Interest

Compound Name: *Glabranin*

Cat. No.: *B192178*

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## Abstract

**Glabranin**, a prenylated flavanone found in *Glycyrrhiza glabra* (licorice), has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction and purification of **Glabranin**, primarily from the leaves of *Glycyrrhiza glabra*, where it has been successfully isolated. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development. It outlines methods for solvent extraction, chromatographic fractionation, and purification. Additionally, this note includes a summary of extraction yields for general licorice extracts and visual diagrams of the experimental workflow and a relevant biological signaling pathway.

## Introduction

**Glabranin** (CAS 41983-91-9), also known as 8-Prenylpinocembrin, is a bioactive flavonoid belonging to the flavanone class. It is a natural constituent of *Glycyrrhiza glabra*, commonly known as licorice. While the roots of licorice are widely studied and utilized, its aerial parts, particularly the leaves, have been identified as a valuable source of specific flavonoids, including **Glabranin**.<sup>[1][2]</sup> Prenylated flavonoids like **Glabranin** are of significant scientific interest due to their enhanced lipophilicity, which may improve their interaction with biological membranes and protein targets, thereby increasing their bioactivity.

Studies on related prenylated flavonoids from licorice have demonstrated significant anti-inflammatory, antioxidant, and antimicrobial effects.<sup>[3][4]</sup> The anti-inflammatory mechanisms of similar flavonoids often involve the modulation of key signaling pathways such as Nuclear

Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK).[1] This application note provides a comprehensive, generalized protocol for the isolation and purification of **Glabranin** to facilitate further research into its pharmacological properties.

## Extraction and Purification Protocol

This protocol describes a multi-step process for isolating **Glabranin** from *Glycyrrhiza glabra* leaves, involving solvent extraction followed by chromatographic purification.

## Materials and Equipment

- Dried, powdered leaves of *Glycyrrhiza glabra*
- Solvents: Methanol (MeOH), Ethanol (EtOH), n-Hexane, Ethyl Acetate (EtOAc), Chloroform ( $\text{CHCl}_3$ ) (all analytical or HPLC grade)
- Silica gel (60-120 mesh for column chromatography)
- Sephadex LH-20
- Rotary evaporator
- Column chromatography apparatus
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
- Glassware: beakers, flasks, graduated cylinders
- Filtration apparatus (e.g., Büchner funnel, filter paper)

## Experimental Protocol

### Step 1: Preparation of Plant Material

- Collect fresh leaves of *Glycyrrhiza glabra*.

- Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.
- Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

### Step 2: Solvent Extraction

- Macerate the dried leaf powder (e.g., 500 g) in methanol or ethanol (e.g., 2.5 L) at room temperature for 48-72 hours with occasional agitation. Alternatively, perform ultrasound-assisted extraction for a shorter duration (e.g., 3 x 30-minute cycles) to enhance efficiency.
- Filter the extract through filter paper to separate the plant residue from the solvent.
- Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
- Pool the filtrates from all extraction cycles.

### Step 3: Concentration of Crude Extract

- Concentrate the pooled methanolic or ethanolic filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
- Continue evaporation until a dark, viscous crude extract is obtained. Record the final weight of the crude extract to calculate the total yield.

**Step 4: Chromatographic Purification** This is a generalized guided fractionation procedure, as specific elution parameters for **Glabranin** are not widely published. The process should be monitored by TLC to track the separation.

- Silica Gel Column Chromatography:
  - Prepare a slurry of silica gel (e.g., 300 g for 10 g of crude extract) in n-hexane and pack it into a glass column.
  - Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

- Begin elution with a non-polar solvent such as 100% n-hexane.
- Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-Hexane:EtOAc, and so on). A similar approach has been used for isolating compounds from licorice root extracts.
- Collect fractions of equal volume (e.g., 50 mL) and monitor them by TLC, visualizing spots under UV light (254 nm and 365 nm).
- Pool fractions that show similar TLC profiles. **Glabranin**, as a flavanone, is expected to elute in fractions of medium polarity.
- Sephadex LH-20 Column Chromatography (for further purification):
  - Dissolve the **Glabranin**-enriched fraction from the silica gel column in a minimal amount of methanol.
  - Apply the dissolved fraction to a column packed with Sephadex LH-20, pre-equilibrated with methanol.
  - Elute the column with methanol. This step helps in separating compounds based on molecular size and polarity, effectively removing pigments and other impurities.
  - Collect and monitor fractions by TLC as described above.
- Final Purification (Optional):
  - For obtaining high-purity **Glabranin** (>95%), subject the cleanest fractions from the Sephadex column to preparative HPLC using a C18 column.

Step 5: Characterization Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR), and comparison with literature data.

## Data Presentation

Specific quantitative yields for purified **Glabranin** are not widely available in the literature. The following table summarizes the total crude extract yield from *Glycyrrhiza glabra* using various

solvents, which provides a baseline for the expected amount of starting material for the purification process.

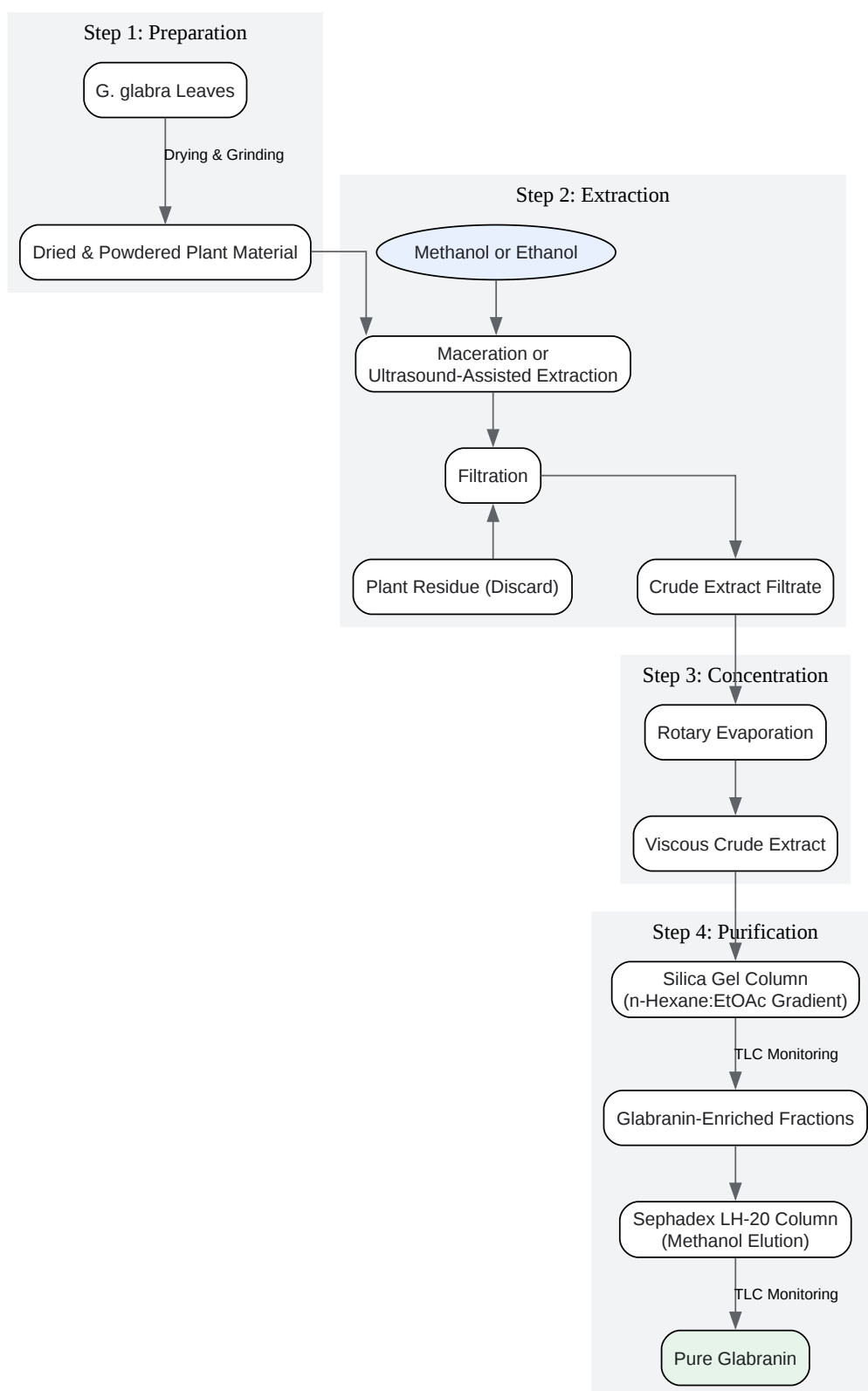
Plant Part	Extraction Method	Solvent System	Yield (%)	Reference
Root	Maceration	Water	30.52%	
Root	Maceration	Ethanol:Water (50:50)	28.52%	
Root	Maceration	Methanol:Water (50:50)	26.39%	
Root	Dipping (60 min, 50°C)	Ethanol:Water (30:70)	Not specified	

Table 1: Percentage yield of crude extracts from *Glycyrrhiza glabra* using different solvent systems. Note that these yields represent the total extractable matter and not the specific yield of **Glabranin**.

## Visualizations

### Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of **Glabranin** from *Glycyrrhiza glabra* leaves.



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**Figure 1.** Workflow for **Glabranin** Extraction and Purification.

## Relevant Signaling Pathway

**Glabranin** is reported to have anti-inflammatory properties. While its exact mechanism is under investigation, many related flavonoids from licorice exert their effects by inhibiting the NF- $\kappa$ B and MAPK signaling pathways. The diagram below illustrates this representative inflammatory pathway, which is a likely target for **Glabranin**.

**Figure 2.** Proposed Anti-inflammatory Action via NF- $\kappa$ B and MAPK Pathways.

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- To cite this document: BenchChem. [Application Note: Glabranin Extraction from *Glycyrrhiza glabra*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192178#glabranin-extraction-from-licorice-root-protocol]

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